2-Chloro-4-ethylpyridine

C–H borylation Regioselective functionalization Late-stage diversification

2-Chloro-4-ethylpyridine (CAS 40325-11-9) is a disubstituted halogenated heteroaromatic building block belonging to the chloropyridine family, characterized by a chlorine atom at the 2-position and an ethyl group at the 4-position of the pyridine ring. The compound exists as a colorless oil with a predicted boiling point of 206.0±20.0 °C and a predicted pKa of 0.85±0.10, indicating it is a weak base with significantly reduced basicity relative to unsubstituted pyridine due to the electron-withdrawing chloro substituent.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 40325-11-9
Cat. No. B016415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethylpyridine
CAS40325-11-9
Synonyms2-Chloro-4-ethyl-pyridine; 
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=C1)Cl
InChIInChI=1S/C7H8ClN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
InChIKeyWCZPTMALUBBXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethylpyridine (CAS 40325-11-9): Procurement-Ready Properties and Baseline Identity


2-Chloro-4-ethylpyridine (CAS 40325-11-9) is a disubstituted halogenated heteroaromatic building block belonging to the chloropyridine family, characterized by a chlorine atom at the 2-position and an ethyl group at the 4-position of the pyridine ring [1]. The compound exists as a colorless oil with a predicted boiling point of 206.0±20.0 °C and a predicted pKa of 0.85±0.10, indicating it is a weak base with significantly reduced basicity relative to unsubstituted pyridine due to the electron-withdrawing chloro substituent . As an analytical reference standard with authenticated identity data (InChIKey: WCZPTMALUBBXRK-UHFFFAOYSA-N), it is widely employed as a versatile intermediate in pharmaceutical and agrochemical synthesis [2].

Why Generic Chloropyridine Substitution Fails: Positional Isomer Specificity in 2-Chloro-4-ethylpyridine


Generic substitution among chloropyridine congeners is not scientifically valid due to the profound influence of substituent positioning on both electronic distribution and chemical reactivity. In 2-Chloro-4-ethylpyridine, the electron-withdrawing chloro substituent at the 2-position substantially lowers the basicity of the azinyl nitrogen (predicted pKa 0.85±0.10), which simultaneously protects the catalyst from coordination inhibition and enhances stability toward protodeborylation in iridium-catalyzed C–H borylation reactions [1]. This electronic profile is absent in positional isomers such as 2-chloro-5-ethylpyridine, where the ethyl group occupies a meta position relative to the nitrogen and does not afford the same steric protection of the catalytic center [2]. Furthermore, the ortho relationship between the chloro and ethyl groups in the target compound creates a unique reactivity pattern that positional isomers cannot replicate. Consequently, the specific 2,4-substitution pattern in 2-Chloro-4-ethylpyridine imparts quantifiably distinct properties that cannot be replicated by alternative chloropyridine isomers.

Quantitative Comparative Evidence: 2-Chloro-4-ethylpyridine Procurement Decision Matrix


Regioselective C–H Borylation Efficiency: 2-Chloro-4-ethylpyridine vs. Unsubstituted 2-Chloropyridine

In iridium-catalyzed C–H borylation, 2-Chloro-4-ethylpyridine demonstrates regioselective functionalization at the 3-position due to the combined electronic effects of the 2-chloro and 4-ethyl substituents. In contrast, unsubstituted 2-chloropyridine exhibits indiscriminate borylation across multiple positions, resulting in complex product mixtures requiring extensive purification. The target compound's 2-chloro substituent sterically protects the iridium catalyst from coordination inhibition while lowering the basicity of the azinyl lone pair, enabling fast and efficient borylation with enhanced stability to protodeborylation relative to non-2-halo substituted pyridines [1].

C–H borylation Regioselective functionalization Late-stage diversification

Sequential Cross-Coupling Orthogonality: 2-Chloro-4-ethylpyridine vs. Bromo Analogs

2-Chloro-4-ethylpyridine offers orthogonal reactivity in sequential palladium-catalyzed cross-coupling reactions that bromo analogs do not provide. The chloro substituent at the 2-position exhibits lower reactivity toward Suzuki-Miyaura coupling compared to bromo analogs, enabling selective stepwise functionalization when paired with more reactive halogen sites in polychlorinated or mixed-halogen systems. Studies on polychlorinated pyridines demonstrate that selective conversion of dichloropyridines to 2-chloro-6-alkylpyridines can be achieved through novel Suzuki-Miyaura protocols that exploit the differential reactivity of chloro substituents based on their electronic environment [1]. This selective reactivity profile allows the chloro group to be retained during initial coupling steps and subsequently substituted via nucleophilic aromatic substitution or activated under more forcing conditions.

Suzuki-Miyaura coupling Sequential functionalization Orthogonal reactivity

Identity Verification: InChIKey as a Definitive Procurement QC Parameter

2-Chloro-4-ethylpyridine possesses the unique InChIKey WCZPTMALUBBXRK-UHFFFAOYSA-N, which serves as a definitive, algorithmically generated molecular identifier that unambiguously distinguishes it from all positional isomers and closely related compounds [1]. This identifier is essential for verifying that the procured compound matches the intended 2,4-substitution pattern rather than an alternative isomer. The predicted pKa of 0.85±0.10 further provides a quantitative QC checkpoint; procurement of a positional isomer such as 2-chloro-5-ethylpyridine would yield a measurably different pKa value due to altered electronic distribution, enabling detection of substitution errors.

Analytical quality control Compound authentication InChIKey verification

Validated Application Scenarios for 2-Chloro-4-ethylpyridine Based on Comparative Evidence


Multidirectional Elaboration via Sequential C–H Borylation and Cross-Coupling

2-Chloro-4-ethylpyridine is optimally deployed in synthetic sequences requiring multidirectional elaboration from a single core. The 2-chloro substituent protects the iridium catalyst from nitrogen coordination inhibition, enabling efficient C–H borylation at the 3-position while maintaining stability toward protodeborylation. The resulting 3-borylated intermediate can undergo Suzuki-Miyaura coupling with aryl or alkyl partners while retaining the 2-chloro group for subsequent nucleophilic aromatic substitution or additional cross-coupling steps [1]. This orthogonal reactivity profile makes the compound particularly valuable for constructing trifunctional pyridine scaffolds relevant to pharmaceutical and agrochemical lead optimization.

Pharmaceutical Intermediate with Defined Isomeric Identity

This compound functions as a pharmaceutical intermediate in contexts where the precise 2,4-substitution pattern is mechanistically required for downstream biological activity. The compound is employed as a key building block for synthesizing drug candidates where the ethyl group at the 4-position and chloro substituent at the 2-position together dictate the desired pharmacophore geometry. The unambiguous InChIKey WCZPTMALUBBXRK-UHFFFAOYSA-N serves as the procurement QC standard to ensure the correct isomer is obtained [1]. Industry market reports confirm the compound's established role in pharmaceutical intermediate supply chains [2].

Agrochemical Building Block for Crop Protection Agents

2-Chloro-4-ethylpyridine is utilized as a versatile intermediate in the synthesis of agrochemical active ingredients, including herbicides, insecticides, and fungicides. The 2-chloro-4-ethyl substitution pattern provides a scaffold from which agrochemical lead compounds with targeted pest-control properties can be developed. Its specific regiochemical arrangement enables the construction of active ingredients that might otherwise require more complex synthetic routes using alternative building blocks. Industry analyses consistently identify agrochemical applications as a primary market driver for this compound [1].

Technical Documentation Hub

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